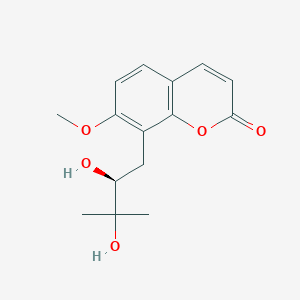

Meranzin hydrate

Description

Properties

IUPAC Name |

8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGUASRIGLRPAX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5875-49-0 | |

| Record name | 5875-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Meranzin Hydrate: A Deep Dive into its Mechanism of Action in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative diseases. The intricate interplay of microglia activation, pro-inflammatory cytokine release, and oxidative stress contributes to neuronal damage and cognitive decline. In the quest for novel therapeutic agents, natural compounds have emerged as a promising frontier. Meranzin hydrate, a furanocoumarin found in various citrus species, has garnered significant attention for its potential neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in neuroinflammation, with a focus on its modulatory effects on key signaling pathways. This document synthesizes available preclinical data, details relevant experimental protocols, and visualizes the molecular interactions to serve as a valuable resource for researchers and drug development professionals in the field of neuroscience.

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a double-edged sword. While acute inflammation is a crucial protective mechanism against pathogens and injury, chronic neuroinflammation is a key contributor to the progression of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the CNS, play a central role in orchestrating this inflammatory cascade. In response to stimuli like lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia become activated and release a barrage of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and nitric oxide (NO). This sustained pro-inflammatory environment leads to oxidative stress, synaptic dysfunction, and ultimately, neuronal death.

This compound has emerged as a compound of interest due to its observed anti-depressant and neuroprotective effects in preclinical models. Emerging evidence suggests that its therapeutic potential may be, in part, attributable to its ability to quell neuroinflammation. This guide will dissect the molecular mechanisms that underpin the anti-neuroinflammatory effects of this compound.

Core Mechanisms of Action

The anti-neuroinflammatory effects of this compound appear to be multi-faceted, targeting several key signaling cascades involved in the inflammatory process. The primary mechanisms identified to date include the inhibition of microglia activation and the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways.

Inhibition of Microglia Activation

Microglia are the primary immune sentinels of the brain. In a resting state, they exhibit a ramified morphology and perform surveillance functions. Upon encountering inflammatory stimuli, such as LPS, they undergo a morphological transformation to an amoeboid shape and adopt a pro-inflammatory M1 phenotype. This activation leads to the production and release of cytotoxic molecules.

This compound has been shown to attenuate this activation process. While specific IC50 values for the inhibition of microglia activation by this compound are not yet widely published, studies on related compounds and the observed downstream effects strongly suggest a potent inhibitory capacity.

dot

Caption: this compound inhibits LPS-induced microglia activation.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and enzymes.

Preclinical studies have demonstrated that this compound can suppress the activation of the NF-κB pathway. This is achieved by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

dot

Caption: this compound inhibits the NF-κB signaling pathway.

Involvement of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular signals into cellular responses, including inflammation. In the context of neuroinflammation, the activation of p38 MAPK and JNK is particularly associated with the production of pro-inflammatory cytokines.

While direct evidence for this compound's effect on MAPK pathways is still emerging, studies on structurally similar natural compounds suggest that it may exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins like p38 and JNK.

dot

Caption: Potential inhibition of MAPK signaling by this compound.

Potential Role of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for antioxidant enzymes, such as heme oxygenase-1 (HO-1).

Several natural compounds with anti-inflammatory properties have been shown to activate the Nrf2 pathway. It is plausible that this compound may also exert its neuroprotective effects by upregulating this antioxidant defense system, thereby counteracting the oxidative stress associated with neuroinflammation.

dot

Caption: Potential activation of the Nrf2 pathway by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound in models of neuroinflammation. It is important to note that research in this specific area is ongoing, and more detailed quantitative data is expected to be published.

Table 1: Effect of this compound on Pro-inflammatory Cytokines

| Cytokine | Model System | Treatment | Change | p-value | Reference |

| TNF-α | LPS-induced mice | This compound | Normalized | <0.05 | [1] |

| IL-1β | LPS-induced mice | This compound | Normalized | <0.05 | [1] |

Table 2: Effect of this compound on Anti-inflammatory Cytokines

| Cytokine | Model System | Treatment | Change | p-value | Reference |

| IL-10 | LPS-induced mice | This compound | Normalized | <0.05 | [1] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of this compound in neuroinflammation. These protocols are based on standard methodologies in the field and should be adapted and optimized for specific experimental conditions.

Cell Culture and Treatment

-

Cell Line: BV-2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for the indicated times.

Western Blot Analysis

dot

Caption: A typical workflow for Western blot analysis.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-p65, p65, p-p38, p38, Nrf2, HO-1, β-actin). Recommended dilutions should be optimized, but typically range from 1:1000 to 1:2000.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Cell culture supernatants or brain homogenates are collected.

-

Assay Procedure: The concentrations of cytokines such as TNF-α, IL-1β, and IL-10 are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are calculated.

Quantitative Real-Time PCR (qPCR)

dot

References

Meranzin Hydrate: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meranzin hydrate, a naturally occurring coumarin, has garnered significant scientific interest due to its diverse pharmacological activities, including antidepressant and prokinetic effects. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to efficiently source and work with this promising bioactive compound. This document outlines specific experimental protocols, presents quantitative data for comparative analysis, and visualizes key biological pathways and experimental workflows.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Rutaceae family, commonly known as the citrus family. Its presence has been identified in various genera, indicating a widespread distribution within this plant family. Key natural sources include:

-

Citrus Species: Various parts of citrus plants are notable sources of this compound. It has been identified in Fructus aurantii (bitter orange), grapefruit (Citrus maxima or Citrus grandis), and Citrus 'Hebesu'. The peel of these fruits is often a rich source of this compound.[1]

-

Murraya Species: Murraya exotica and Murraya paniculata (Orange Jasmine) are well-documented sources of this compound.[2][3][4] The leaves of these plants have been effectively used for its isolation.

-

Other Rutaceae Species: this compound has also been reported in Triphasia trifolia, Cnidium monnieri, Skimmia reevesiana, and Phebalium tuberculosum.

The concentration of this compound can vary depending on the plant species, the specific part of the plant (e.g., leaves, peel, flowers), and geographical location.

Quantitative Data on this compound Content

The following tables summarize the quantitative data available on the content and yield of this compound from various natural sources. This information is crucial for selecting appropriate starting materials and estimating potential yields.

Table 1: Concentration of this compound in Plant Material

| Plant Source | Plant Part | Concentration | Analytical Method |

| Fructus aurantii | Fruit | 1.98 mg/g of raw herb | HPLC |

| Citrus grandis | Peel (ethanolic extract) | 11.17% of total bioactive compounds | GC-MS |

Table 2: Extraction and Isolation Yield of this compound

| Plant Source | Starting Material | Extraction Method | Purification Method | Final Yield |

| Murraya paniculata | 4 kg of dried leaves | Methanol extraction | Solvent partitioning, Column chromatography | 12 mg |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocols provide detailed, step-by-step instructions for isolating this compound from Murraya paniculata and a general approach for Citrus aurantium.

Experimental Protocol: Isolation from Murraya paniculata Leaves

This protocol is adapted from a published study on the isolation of this compound from Murraya paniculata.[3][4][5]

3.1.1. Materials and Equipment

-

Dried and powdered leaves of Murraya paniculata

-

Methanol (analytical grade)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Chloroform (analytical grade)

-

Silica gel 60 (for column chromatography)

-

Rotary evaporator

-

Chromatography columns

-

Beakers, flasks, and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and developing chamber

3.1.2. Extraction

-

Exhaustively extract 4 kg of dried, powdered leaves of Murraya paniculata with methanol at room temperature.

-

Concentrate the resulting methanol extract using a rotary evaporator to obtain a crude extract (approximately 438 g).

3.1.3. Solvent Partitioning

-

Take 200 g of the crude methanol extract and partition it between n-hexane and methanol containing 10% water. This step separates nonpolar compounds into the n-hexane layer.

-

Collect the aqueous methanol layer and extract it with ethyl acetate.

-

Separate and concentrate the ethyl acetate portion to yield the ethyl acetate fraction.

3.1.4. Column Chromatography

-

Subject the ethyl acetate fraction to column chromatography on a silica gel 60 column.

-

Elute the column using a step gradient of n-hexane-ethyl acetate-methanol.

-

Collect fractions and monitor by TLC to identify those containing this compound.

-

Pool the fractions containing the target compound.

3.1.5. Final Purification

-

Take the fraction eluted with n-hexane/ethyl acetate (1:4) and subject it to further column chromatography on silica gel.

-

Elute this second column with a solvent system of chloroform:ethyl acetate (1:1).

-

Collect the fractions and concentrate the pure fractions to yield crystalline this compound (approximately 12 mg).

Experimental Protocol: General Extraction of Phenolic Compounds from Citrus aurantium Peel

This protocol provides a general method for obtaining a phenolic-rich extract from Citrus aurantium peel, which can be a starting point for the further purification of this compound.

3.2.1. Materials and Equipment

-

Dried and powdered peel of Citrus aurantium

-

Ethanol (75% v/v)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Freeze dryer

3.2.2. Extraction

-

Powder the dried Citrus aurantium peel and pass it through a 60-mesh screen.

-

Extract the powder with 75% ethanol at a ratio of 1:10 (w/v) at 60°C for 60 minutes with ultrasonic assistance (45 kHz).

-

Centrifuge the resulting solution at 10,000 rpm for 10 minutes.

-

Collect the supernatant and concentrate it using a rotary evaporator at 50°C to obtain the crude extract.

-

Freeze the crude extract at -20°C and then lyophilize it using a freeze dryer to obtain a powdered extract. This extract can then be subjected to further chromatographic purification steps similar to those described for Murraya paniculata to isolate this compound.

Biological Signaling Pathways

This compound exerts its pharmacological effects by modulating specific signaling pathways. Understanding these mechanisms is crucial for drug development and for elucidating the full therapeutic potential of this compound.

Antidepressant Effect: mTOR Signaling Pathway

The rapid antidepressant-like effects of this compound are associated with the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[6][7] Activation of mTOR leads to the upregulation of brain-derived neurotrophic factor (BDNF) and synaptic proteins, which are crucial for neurogenesis and synaptic plasticity, processes often impaired in depression.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound induces similar effect to Fructus Aurantii on intestinal motility through activation of H1 histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive Compounds of Citrus Fruits: A Review of Composition and Health Benefits of Carotenoids, Flavonoids, Limonoids, and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]

- 6. Merazin Hydrate Produces Rapid Antidepressant Effects Depending on Activating mTOR Signaling by Upregulating Downstream Synaptic Proteins in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biosynthesis of Meranzin Hydrate in Fructus aurantii: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Meranzin hydrate, a significant coumarin found in Fructus aurantii (bitter orange). This document outlines the enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding of this complex biological process.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a common route for the synthesis of a wide array of secondary metabolites in plants. The pathway culminates in a series of specific modifications to a central coumarin precursor, umbelliferone. The proposed enzymatic steps are detailed below.

Step 1: Formation of Umbelliferone

The pathway commences with the amino acid L-phenylalanine, which undergoes a series of enzymatic conversions to yield umbelliferone (7-hydroxycoumarin). This involves deamination, hydroxylation, and lactonization reactions, catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 2-coumarate hydroxylase (C2'H).

Step 2: Prenylation of a Coumarin Precursor

A key step in the formation of Meranzin is the attachment of a five-carbon prenyl group, derived from dimethylallyl pyrophosphate (DMAPP), to the C8 position of a coumarin precursor. While the exact precursor that is prenylated is yet to be definitively identified in Fructus aurantii, it is hypothesized to be a methoxylated derivative of umbelliferone. This reaction is catalyzed by a C8-prenyltransferase (PT) .

Step 3: Methoxylation

The coumarin structure of this compound features a methoxy group at the C7 position. This methoxylation is catalyzed by an O-methyltransferase (OMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of the coumarin ring. The timing of this step, whether it occurs before or after prenylation, is an area for further investigation.

Step 4: Epoxidation

Following prenylation, the terminal double bond of the dimethylallyl side chain of the precursor, Meranzin, is epoxidized. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP450) , a versatile class of enzymes involved in various oxidative reactions in plant secondary metabolism. This epoxidation results in the formation of Meranzin.

Step 5: Hydration

The final step in the biosynthesis of this compound is the hydrolysis of the epoxide ring of Meranzin. This reaction is catalyzed by an epoxide hydrolase (EH) , which adds a water molecule across the epoxide, resulting in the formation of the diol, this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies have reported the concentration of this compound in Fructus aurantii extracts. Additionally, kinetic data from related enzymes in other Citrus species can provide valuable insights.

Table 1: Quantitative Analysis of this compound in Fructus aurantii

| Sample Type | Concentration of this compound (mg/g of raw herb) | Analytical Method | Reference |

| Fructus aurantii Extract | 1.98 | HPLC | [1] |

Table 2: Kinetic Properties of a Representative Coumarin Prenyltransferase from Citrus limon (Bergaptol 5-O-geranyltransferase)

| Substrate | Apparent Km (µM) | Reference |

| Geranyl diphosphate (GPP) | 9 | [2][3][4][5] |

| Bergaptol | 140 | [2][3][4][5] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Extraction and Quantification of this compound from Fructus aurantii

Objective: To extract and quantify the amount of this compound in a sample of Fructus aurantii.

Materials:

-

Dried Fructus aurantii powder

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

This compound standard

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC or UPLC-MS/MS system with a C18 column

Procedure:

-

Weigh 1.0 g of dried Fructus aurantii powder into a conical flask.

-

Add 20 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Prepare a series of standard solutions of this compound in methanol at known concentrations.

-

Analyze the samples and standards using a UPLC-MS/MS system.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte of interest.

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

MS Detection: Use multiple reaction monitoring (MRM) in positive ion mode for quantification.

-

-

Construct a calibration curve from the standard solutions and calculate the concentration of this compound in the sample.

Protocol 2: In Vitro Assay for Coumarin C8-Prenyltransferase Activity

Objective: To detect and characterize the C8-prenyltransferase activity involved in Meranzin biosynthesis.

Materials:

-

Fructus aurantii tissue (e.g., young fruit peel)

-

Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT, and 10% glycerol)

-

Potential coumarin substrate (e.g., 7-methoxy-umbelliferone)

-

Dimethylallyl pyrophosphate (DMAPP)

-

Microsome isolation kit or protocol

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Homogenize fresh Fructus aurantii tissue in ice-cold extraction buffer.

-

Isolate the microsomal fraction by differential centrifugation.

-

Resuspend the microsomal pellet in the extraction buffer.

-

Set up the enzyme assay in a total volume of 100 µL:

-

50 µL of microsomal protein extract

-

10 µL of coumarin substrate (10 mM stock in DMSO)

-

10 µL of DMAPP (10 mM stock in water)

-

30 µL of extraction buffer

-

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding 100 µL of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Transfer the ethyl acetate layer to a new tube and evaporate to dryness.

-

Re-dissolve the residue in methanol and analyze by LC-MS to identify the prenylated product.

Protocol 3: Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450 for Meranzin Epoxidation

Objective: To identify and characterize a CYP450 enzyme responsible for the epoxidation of the prenyl side chain of Meranzin.

Materials:

-

Candidate CYP450 gene from Fructus aurantii cloned into an expression vector (e.g., pYES2 for yeast)

-

Yeast strain (e.g., Saccharomyces cerevisiae)

-

Yeast growth media (SD-Ura, SG-Ura)

-

Substrate (prenylated coumarin precursor to Meranzin)

-

NADPH

-

Microsome isolation from yeast

-

GC-MS or LC-MS system

Procedure:

-

Transform the yeast with the expression vector containing the candidate CYP450 gene.

-

Grow the transformed yeast in selective medium (SD-Ura) and then induce protein expression in galactose-containing medium (SG-Ura).

-

Harvest the yeast cells and isolate the microsomal fraction.

-

Perform an in vitro enzyme assay with the isolated microsomes, the prenylated coumarin substrate, and NADPH as a cofactor.

-

Incubate at 30°C for 1-2 hours.

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by GC-MS or LC-MS to detect the formation of the epoxidized product (Meranzin).

Protocol 4: Assay for Epoxide Hydrolase Activity

Objective: To measure the activity of epoxide hydrolase involved in the conversion of Meranzin to this compound.

Materials:

-

Fructus aurantii protein extract

-

A fluorogenic epoxide substrate (e.g., a commercially available substrate for epoxide hydrolase assays)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare a crude protein extract from Fructus aurantii tissue.

-

In a 96-well plate, add the protein extract to the assay buffer.

-

Initiate the reaction by adding the fluorogenic epoxide substrate.

-

Monitor the increase in fluorescence over time using a microplate reader. The hydrolysis of the epoxide by EH will release a fluorescent product.

-

Calculate the enzyme activity based on the rate of fluorescence increase and a standard curve of the fluorescent product.

Visualizations

Diagram 1: Proposed Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from Phenylalanine in Fructus aurantii.

Diagram 2: Experimental Workflow for Enzyme Characterization

References

- 1. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. academic.oup.com [academic.oup.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

Physical and chemical properties of Meranzin hydrate.

An In-depth Technical Guide to the Physical and Chemical Properties of Meranzin Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a coumarin compound found in various plants, including those used in Traditional Chinese Medicine.[1][2][3] This document is intended to serve as a foundational resource for researchers engaged in the study and development of this bioactive molecule.

Physicochemical Properties

This compound is a naturally occurring coumarin that has garnered interest for its potential therapeutic applications, including anti-depressant, anti-inflammatory, and anti-atherosclerosis effects.[1][2][3] A clear understanding of its physical and chemical properties is essential for its extraction, formulation, and application in research and drug development.

Data Presentation

The following table summarizes the key physicochemical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| IUPAC Name | 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxychromen-2-one | [4] |

| Molecular Formula | C₁₅H₁₈O₅ | [1][4][5] |

| Molecular Weight | 278.30 g/mol | [1][4] |

| CAS Number | 5875-49-0 | [1][5] |

| Appearance | White to off-white solid/crystalline powder | [1][6][7] |

| Solubility | DMSO: 100 mg/mL (359.32 mM)[1]Other Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[6][7][8] | N/A |

| Storage (Solid) | 4°C, sealed, away from moisture and light.[1] Alternatively, -20°C. | N/A |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month.[1] | N/A |

| XLogP3 | 1.5 | [4][9] |

| SMILES | CC(C)(O)--INVALID-LINK--CC1=C(O2)C(C=CC2=O)=CC=C1OC | [1] |

| InChI | 1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3/t12-/m0/s1 | |

| InChIKey | KGGUASRIGLRPAX-LBPRGKRZSA-N |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound. The following sections outline protocols for key analytical experiments.

Identification and Purity Analysis

The identity and purity of this compound are typically established using a combination of chromatographic and spectroscopic techniques.[5]

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system equipped with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is a typical mobile phase.

-

Detection: The DAD is set to monitor the UV absorbance at the λmax of the coumarin scaffold, while the ELSD provides a response proportional to the mass of the analyte.

-

Analysis: The retention time of the main peak is compared to a certified reference standard. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.

-

-

Mass Spectrometry (MS):

-

System: HPLC coupled to a mass spectrometer (LC-MS), often with an electrospray ionization (ESI) source.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) is determined and compared to the calculated exact mass of this compound (C₁₅H₁₈O₅). High-resolution mass spectrometry (HRMS) can be used for unambiguous formula determination.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: ¹H NMR and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are compared with published data or data from a reference standard to confirm the molecular structure.

-

Solubility Determination

Assessing the solubility of this compound in various solvents is critical for preparing stock solutions for biological assays and for formulation development.

Methodology:

-

Solvent Selection: A range of solvents relevant to potential applications are chosen (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a vial.

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker or vortex mixer) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is centrifuged or filtered (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS. The concentration at saturation represents the solubility.

Stability Assessment

The stability of this compound under various conditions must be understood to ensure proper handling, storage, and interpretation of experimental results.

Methodology:

-

Solution Preparation: Solutions of this compound are prepared in different physiological buffers (e.g., pH 1.2, 7.4, 9.0) to assess pH-dependent stability.[10]

-

Storage Conditions: Aliquots of the solutions are stored under controlled conditions, including different temperatures (e.g., 4°C, room temperature) and light exposures (e.g., protected from light vs. exposed to light).[10]

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), samples are withdrawn from each condition.

-

Quantification: The remaining concentration of this compound in each sample is quantified using a stability-indicating HPLC method that can separate the parent compound from its degradation products.

-

Data Analysis: The degradation kinetics (e.g., zero-order or first-order) can be determined by plotting the concentration of this compound versus time.[10]

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways related to this compound.

Experimental Workflow```dot

Caption: BDNF-TrkB signaling pathway influenced by this compound.

References

- 1. arctomsci.com [arctomsci.com]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. 8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxychromen-2-one | C15H18O5 | CID 5070783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 5875-49-0 | this compound [phytopurify.com]

- 6. MERANZIN | 23971-42-8 [amp.chemicalbook.com]

- 7. MERANZIN | 23971-42-8 [amp.chemicalbook.com]

- 8. Meranzin | CAS:23971-42-8 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound, 5875-49-0 [thegoodscentscompany.com]

- 10. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Mechanistic Elucidation of Meranzin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meranzin hydrate, a naturally occurring coumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antidepressant and prokinetic effects. A thorough understanding of its physicochemical properties and biological mechanisms is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are presented, alongside visualizations of key signaling pathways implicated in its mechanism of action. This document aims to serve as a valuable resource for researchers actively engaged in the study and development of this compound.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections summarize the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-17 (methyl) | 1.13 | s |

| H-18 (methyl) | 1.14 | s |

| H-13 (methoxy) | 3.87 | s |

| H-2 | 6.24 | t |

| H-8 | 7.03 | t |

| H-7 | 7.53 | t |

| H-3 | 7.95 | t |

Table 1: Partial ¹H NMR chemical shifts for this compound. Data compiled from publicly available spectra.[1] Note: The numbering of protons may vary depending on the publication.

¹³C NMR (Carbon-13 NMR) Data

¹³C NMR data provides information on the carbon skeleton of the molecule. Publicly accessible, fully assigned ¹³C NMR data for this compound is limited. However, it is known that spectra have been recorded on instruments such as a Bruker AM-400.[2]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Data not available | Data not available |

Table 2: Placeholder for ¹³C NMR chemical shifts of this compound. A complete, assigned spectrum is needed for full characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific, high-resolution IR spectrum for this compound is not widely published, characteristic absorption bands for similar coumarin structures and related hydrates can be inferred.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (hydroxyl groups, hydrate) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (lactone) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1270 | C-O stretch (ether) |

Table 3: Predicted characteristic IR absorption bands for this compound based on its chemical structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition.

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| LC-ESI-QTOF | Positive | 296.1481 ([M+NH₄]⁺) | 189.0542, 131.0482, 103.0536 |

Table 4: Mass spectrometry data for this compound.[2] The precursor ion corresponds to the ammonium adduct of the molecule.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of natural products.

NMR Spectroscopy

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance series (e.g., 400 MHz or higher), is typically used.[2]

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a solution-state spectrum, the sample can be dissolved in a suitable solvent and placed in a liquid cell.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the KBr pellet or the pure solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of methanol and water.

Instrumentation: A liquid chromatography system coupled to a mass spectrometer (LC-MS), such as an Agilent 6530 Q-TOF, is commonly employed.[2]

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray ionization (ESI).[2]

-

Polarity: Positive or negative ion mode. For this compound, positive mode has been reported.[2]

-

Mass Range: A suitable mass range is scanned to include the expected molecular ion.

-

Collision Energy: For tandem MS (MS/MS) experiments, a collision energy (e.g., 40 V) is applied to induce fragmentation.[2]

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through the modulation of specific signaling pathways. The following diagrams illustrate two key pathways implicated in its mechanism of action.

Caption: mTOR signaling pathway activation by this compound.

Studies have shown that this compound can produce rapid antidepressant-like effects by activating the mammalian target of rapamycin (mTOR) signaling pathway.[3] This activation leads to the upregulation of brain-derived neurotrophic factor (BDNF) and synaptic proteins, which are crucial for neuroplasticity and are often downregulated in depressive states.[3]

Caption: H1 histamine receptor activation pathway by this compound.

This compound has been demonstrated to induce effects on intestinal motility, at least in part, through the activation of H1 histamine receptors.[4] Activation of these G-protein coupled receptors leads to a signaling cascade that results in increased intracellular calcium and subsequent smooth muscle contraction, thereby promoting gastrointestinal transit.[4]

Caption: General experimental workflow for spectroscopic analysis.

The structural characterization of this compound, like other natural products, follows a systematic workflow. This involves initial extraction and purification, followed by analysis using a suite of spectroscopic techniques. The data from NMR, IR, and MS are then collectively interpreted to confirm the chemical structure.

Conclusion

This technical guide provides a consolidated resource of the currently available spectroscopic data and mechanistic insights for this compound. While partial NMR and MS data are accessible, a complete and fully assigned high-resolution dataset for ¹³C NMR and IR spectroscopy would be highly beneficial for the research community. The outlined experimental protocols offer a practical framework for researchers aiming to reproduce or expand upon the existing data. The visualization of the mTOR and H1 histamine receptor signaling pathways provides a clear depiction of the current understanding of this compound's biological activity. Further research to fully elucidate its spectroscopic properties and intricate molecular mechanisms will be crucial in advancing its potential as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. 8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxychromen-2-one | C15H18O5 | CID 5070783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Merazin Hydrate Produces Rapid Antidepressant Effects Depending on Activating mTOR Signaling by Upregulating Downstream Synaptic Proteins in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces similar effect to Fructus Aurantii on intestinal motility through activation of H1 histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Meranzin Hydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin hydrate, a bioactive coumarin compound, has garnered significant interest for its potential therapeutic applications, including its anti-depressant and prokinetic effects.[1][2][3] Understanding its pharmacokinetic profile and metabolic fate is crucial for its development as a safe and effective therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data and experimental methodologies.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in both human and animal models. These studies reveal that the compound is rapidly absorbed and distributed.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Patients with Functional Dyspepsia) Following Oral Administration of Chaihu-Shugan-San[4]

| Parameter | Value | Unit |

| Time to Peak Concentration (Tmax) | 23.57 | min |

| Peak Plasma Concentration (Cmax) | 0.371 | mg/L |

| Elimination Half-life (T½) | 139.53 | min |

| Area Under the Curve (AUC) | 31.445 | µg·min/mL |

| Absorption Constant (Ka) | 0.185 ± 0.065 | min⁻¹ |

| Volume of Distribution (Vd) | 3782.89 ± 2686.72 | L/kg |

Table 2: Comparative Pharmacokinetic Parameters of this compound in a Rat Model of Chronic Mild Stress (CMS) vs. Control Rats Following Oral Administration of Chaihu-Shugan-San[5]

A study comparing the pharmacokinetics of this compound in a rat model of chronic depression (Chronic Mild Stress - CMS) and control rats revealed that while most pharmacokinetic parameters such as Cmax, AUC, clearance rate (CL/F), and mean residence time (MRT) showed no significant differences, the absorption of this compound was accelerated in the CMS rats.[4]

Metabolism

In vitro studies utilizing human liver microsomes (HLMs) and recombinant human cytochrome P450 (CYP) enzymes have been instrumental in elucidating the metabolic pathways of this compound.

Key Metabolic Enzymes

The primary enzymes responsible for the metabolism of this compound are CYP1A2 and CYP2C19 .[1] this compound acts as both a substrate and an inhibitor of these two enzymes.[1] Other CYP isoforms, including CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4, were found to have minimal to no effect on its metabolism.[1]

Table 3: In Vitro Metabolism of this compound in Human Liver Microsomes (HLMs) and Recombinant CYPs[1]

| System | Parameter | Value | Unit |

| Human Liver Microsomes | Km | 10.3 ± 1.3 | µM |

| Vmax | 99.1 ± 3.3 | nmol/mg protein/min | |

| Recombinant CYP1A2 | Km | 8.0 ± 1.6 | µM |

| Vmax | 112.4 ± 5.7 | nmol/nmol P450/min | |

| Recombinant CYP2C19 | Km | 25.9 ± 6.6 | µM |

| Vmax | 134.3 ± 12.4 | nmol/nmol P450/min |

The metabolic clearance rate of this compound was significantly reduced in the presence of specific inhibitors for CYP1A2 (furafylline) and CYP2C19 (ticlopidine), confirming their role in its metabolism.[1]

Experimental Protocols

In Vitro Metabolism Studies[1]

-

System: Human liver microsomes (HLMs) and recombinant human CYP enzymes (CYP1A2, CYP2C19, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4).

-

Incubation: this compound was incubated with HLMs or recombinant CYPs in the presence of a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

-

Inhibition Studies: To identify the specific CYPs involved, known inhibitors for each enzyme were co-incubated with this compound.

-

Analysis: The concentration of this compound was quantified using a validated ultra-performance liquid chromatography (UPLC) method.

-

Kinetic Analysis: Michaelis-Menten kinetics were used to determine the Km and Vmax values.

Pharmacokinetic Studies in Humans and Rats[4][5]

-

Administration: Oral administration of Chaihu-Shugan-San, a traditional Chinese medicine formulation containing this compound.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Sample Preparation: Plasma was separated from the blood samples.

-

Analysis: The concentration of this compound in plasma was determined using a validated ultra-performance liquid chromatography (UPLC) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data was fitted to a two-compartment model to calculate pharmacokinetic parameters.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound via CYP1A2 and CYP2C19.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for determining in vitro metabolic parameters of this compound.

Conclusion

The available data indicates that this compound is a rapidly absorbed compound primarily metabolized by CYP1A2 and CYP2C19. The pharmacokinetic profile suggests that its absorption may be influenced by physiological conditions, as seen in the rat model of depression. The role of this compound as both a substrate and an inhibitor of key drug-metabolizing enzymes highlights the potential for drug-drug interactions, a critical consideration for its clinical development. Further studies are warranted to fully characterize its metabolic fate, identify specific metabolites, and explore its pharmacokinetic-pharmacodynamic relationships in greater detail.

References

- 1. Searching the Cytochrome P450 Enzymes for the Metabolism of this compound: A Prospective Antidepressant Originating from Chaihu-Shugan-San | PLOS One [journals.plos.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison between the pharmacokinetics of this compound in a rat model of chronic depression and in controls following the oral administration of Chaihu-Shugan-San - PMC [pmc.ncbi.nlm.nih.gov]

Early discovery and historical research on Meranzin hydrate.

An in-depth search has been conducted for "Meranzin hydrate" to gather information regarding its early discovery and historical research. Despite a comprehensive search of available scientific and historical databases, no compound or substance with the name "this compound" has been identified.

This suggests several possibilities:

-

The name may be a misspelling of a different compound.

-

It could be a highly specific or internal designation for a substance not yet publicly documented.

-

It might be an archaic or obsolete name that is no longer in common use.

Without a verifiable identification of "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Further research will require a correct and verifiable name for the compound of interest. If an alternative or correct name is provided, a new search can be initiated to fulfill the detailed request.

Meranzin Hydrate: A Comprehensive Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin hydrate, a furanocoumarin found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth review of the existing literature on the biological activities of this compound, with a focus on its potential therapeutic applications. The information is presented to aid researchers, scientists, and professionals in the field of drug development in their understanding of this promising natural compound.

Biological Activities of this compound

This compound has been reported to exhibit a range of biological activities, including antidepressant, prokinetic, anti-inflammatory, anti-atherosclerosis, neuroprotective, antioxidant, and potential anticancer effects.[1] The following sections detail the key findings and experimental evidence for each of these activities.

Antidepressant-like Activity

This compound has demonstrated significant antidepressant-like effects in various preclinical models. These effects are believed to be mediated through the modulation of several key signaling pathways involved in neurogenesis and synaptic plasticity.

Experimental Evidence and Quantitative Data

| Experimental Model | Animal Model | Doses Administered | Key Findings | Reference |

| Forced Swimming Test (FST), Open Field Test (OFT), Tail Suspension Test (TST) | Rats | 9.18 mg/kg | Improved depression-like behavior. | [2] |

| Unpredictable Chronic Mild Stress (UCMS) | Rats | 10 mg/kg/day for 1 week | Decreased depression-like behavior and normalized hormonal levels. | [3] |

| Learned Helplessness (LH) and Chronic Mild Stress (CMS) | Animal Models | Not Specified | Reversed behavioral defects. | [2] |

| Lipopolysaccharide (LPS)-induced depression | Mice | Not Specified | Alleviated depressive phenotypes. | [4] |

Experimental Protocols

-

Forced Swimming Test (FST): In the FST, rodents are placed in a cylinder filled with water from which they cannot escape. The duration of immobility, a measure of behavioral despair, is recorded. A significant decrease in immobility time after treatment with this compound is indicative of an antidepressant-like effect.[2][5]

-

Tail Suspension Test (TST): The TST is another common behavioral test for screening antidepressant drugs. Mice are suspended by their tails, and the duration of immobility is measured. A reduction in immobility time suggests an antidepressant effect.[2]

-

Sucrose Preference Test (SPT): This test assesses anhedonia, a core symptom of depression. A decrease in the preference for a sweetened solution over plain water in rodents is considered a sign of depressive-like behavior. An increase in sucrose preference following treatment with this compound indicates an antidepressant effect.

Signaling Pathways

This compound's antidepressant effects are associated with the activation of pro-survival and plasticity-related signaling pathways in the brain, particularly in the hippocampus.

-

mTOR Signaling Pathway: this compound has been shown to upregulate the phosphorylated expression of the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth. This activation is linked to increased expression of Brain-Derived Neurotrophic Factor (BDNF) and synaptic proteins.[2]

-

BDNF/TrkB Signaling Pathway: The BDNF/TrkB pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. This compound has been found to increase the expression of both BDNF and its receptor, TrkB.[6]

-

Caspase-4 Suppression: In a model of LPS-induced depression, this compound was found to reverse the high levels of caspase-4 in the hippocampus, thereby protecting glial cells and promoting neuronal activity and synaptic plasticity.[4]

Figure 1: Simplified signaling pathway of this compound's antidepressant effects.

Prokinetic (Gastrointestinal Motility) Activity

This compound has been shown to stimulate intestinal motility, suggesting its potential use in treating gastrointestinal disorders characterized by hypomotility.

Experimental Evidence and Quantitative Data

| Experimental Model | Animal Model | Doses/Concentrations | Key Findings | Reference |

| In vivo gastric emptying and intestinal transit | Rats | 7, 14, and 28 mg/kg | Promoted intestinal transit and gastric emptying in a dose-dependent manner. | [7] |

| In vitro jejunum muscle contractions | Rats | 1–100 μM | Increased the amplitude of contractions in longitudinal and circular jejunum muscles in a dose-dependent manner. | [7] |

Experimental Protocols

-

In Vivo Gastrointestinal Motility Assay:

-

Rats are fasted overnight with free access to water.

-

A non-absorbable marker (e.g., charcoal meal or phenol red) is administered orally.

-

This compound or a vehicle control is administered at various doses.

-

After a specific time, the animals are euthanized, and the distance traveled by the marker in the small intestine is measured as a percentage of the total length of the small intestine (intestinal transit).

-

For gastric emptying, the amount of marker remaining in the stomach is quantified.

-

-

In Vitro Muscle Contraction Assay:

-

Segments of the jejunum are isolated from rats and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

The isometric contractions of the longitudinal or circular muscle are recorded using a force transducer.

-

Cumulative concentrations of this compound are added to the organ bath to obtain a concentration-response curve.

-

Mechanism of Action

The prokinetic effects of this compound are at least partially mediated by the activation of H1 histamine receptors.[7] Pre-treatment with an H1 receptor antagonist, benzhydramine, was shown to inhibit the contractions induced by this compound.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Merazin Hydrate Produces Rapid Antidepressant Effects Depending on Activating mTOR Signaling by Upregulating Downstream Synaptic Proteins in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

In Silico Prediction of Molecular Targets for Meranzin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin hydrate, a naturally occurring furanocoumarin found in various citrus species, has garnered scientific interest due to its diverse pharmacological activities, including anti-depressant, anti-inflammatory, and prokinetic effects.[1][2] Understanding the molecular mechanisms underlying these activities is crucial for its potential development as a therapeutic agent. In silico computational methods offer a rapid and cost-effective approach to predict and characterize the molecular targets of natural products like this compound, thereby guiding further experimental validation and drug discovery efforts.

This technical guide provides an in-depth overview of the in silico prediction of molecular targets for this compound. It summarizes available quantitative data, outlines detailed experimental protocols for key computational experiments, and visualizes relevant pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Predicted Molecular Targets of this compound

In silico studies have identified several potential molecular targets for this compound, aligning with its observed pharmacological effects. These primary targets include proteins involved in neurotransmission, oxidative stress response, and gastrointestinal motility.

| Target Protein | Predicted Activity | In Silico Method(s) | Quantitative Data (Binding Affinity/Score) | Reference(s) |

| D2 Dopamine Receptor (D2R) | Antagonist | Molecular Docking | -9.3 kcal/mol (Binding Score) | [1][3] |

| Kelch-like ECH-associated protein 1 (KEAP1) | Inhibitor | High-Throughput Molecular Docking | Identified as a promising candidate | [4][5][6][7] |

| Acetylcholinesterase (AChE) | Inhibitor | In Silico Screening | Identified as a potential inhibitor (for Meranzin) | [2] |

In Silico Experimental Protocols

This section details the generalized methodologies for the key in silico experiments used to predict and characterize the molecular targets of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a cornerstone of in silico drug discovery for predicting binding affinity and mode of action.

Objective: To predict the binding affinity and interaction patterns of this compound with its potential target proteins (D2R, KEAP1, AChE).

Typical Protocol:

-

Receptor Preparation:

-

The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). For instance, PDB ID: 6CM4 for the D2 dopamine receptor.

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein.

-

The protein structure is energy minimized using a suitable force field (e.g., AMBER, CHARMM).

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a suitable format (e.g., MOL, SDF).

-

The ligand's geometry is optimized using a computational chemistry program (e.g., Gaussian, GAMESS) at a suitable level of theory (e.g., DFT/B3LYP).

-

Gasteiger charges and rotatable bonds are assigned to the ligand.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are crucial parameters and should be large enough to encompass the entire binding pocket.

-

Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD.

-

The search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) explores various conformations and orientations of the ligand within the active site.

-

A scoring function is used to estimate the binding affinity (e.g., kcal/mol) of each pose.

-

-

Analysis of Results:

-

The docking poses are ranked based on their binding energy scores.

-

The top-ranked poses are visually inspected to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the target protein.

-

Software like PyMOL or VMD is used for visualization and analysis.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological system than static docking.

Objective: To assess the stability of the this compound-target protein complex and to refine the binding mode predicted by molecular docking.

Typical Protocol:

-

System Preparation:

-

The top-ranked docked complex from the molecular docking study is used as the starting structure.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

-

-

Simulation Parameters:

-

A suitable force field (e.g., AMBER, GROMOS) is chosen to describe the interatomic interactions.

-

The system is first energy minimized to remove steric clashes.

-

The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

-

Production Run:

-

A production MD simulation is run for a significant duration (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

The trajectory of the simulation is analyzed to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.

-

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To obtain a more accurate estimation of the binding affinity.

-

-

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This model can then be used to screen large compound libraries for new potential hits.

Objective: To identify other potential molecular targets for this compound or to discover new molecules with similar activity.

Typical Protocol:

-

Pharmacophore Model Generation:

-

A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or a set of active molecules (ligand-based).

-

The model consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

-

-

Virtual Screening:

-

A large database of chemical compounds (e.g., ZINC, PubChem) is screened against the generated pharmacophore model.

-

Compounds that match the pharmacophore features are identified as potential hits.

-

-

Hit Filtering and Refinement:

-

The identified hits are further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

-

The refined hits are then subjected to molecular docking and MD simulations for further evaluation.

-

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows and logical relationships in the in silico prediction of molecular targets for a natural product like this compound.

Signaling Pathway

The KEAP1-NRF2 pathway is a critical regulator of the cellular antioxidant response and a predicted target of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Meranzin Hydrate from Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin hydrate, a natural coumarin, has been isolated from various medicinal plants and is of interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from plant sources, based on established methodologies. The protocols and data presented are intended to guide researchers in the isolation and quantification of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative extraction of this compound from the leaves of Muraya paniculata.[1][2][3][4] This data can be used as a benchmark for extraction efficiency.

| Plant Material | Initial Dry Weight | Extraction Solvent | Crude Extract Yield | Final this compound Yield |

| Muraya paniculata leaves | 4 kg | Methanol | 438 g (10.95%) | 12 mg (from 200g of crude extract) |

Additionally, quantitative analysis of a Fructus aurantii extract revealed the content of this compound to be 1.98 mg/g of the raw herb.[5]

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from medicinal plants. The protocol is a composite of methods reported in the literature for plants such as Muraya paniculata and Prangos ferulacea.[1][2][3][4][6][7]

Materials and Reagents

-

Dried and powdered plant material (e.g., leaves, roots)

-

Methanol (analytical grade)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Chloroform (analytical grade)

-

Silica gel 60 for column chromatography

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

Extraction Protocol

-

Maceration:

-

Begin with dried and finely powdered plant material.

-

Exhaustively extract the plant material with methanol at room temperature.[1][2][3][4] For instance, 4 kg of dried leaves can be used.[1][2][3][4]

-

Concentrate the resulting methanol extract using a rotary evaporator to yield a crude extract. From 4 kg of Muraya paniculata leaves, a yield of approximately 438 g of crude methanol extract can be expected.[1][2][3][4]

-

-

Solvent Partitioning:

-

Partition the crude methanol extract (e.g., 200 g) between n-hexane and methanol containing 10% water.[1][2][3][4] This step separates nonpolar compounds into the n-hexane phase.

-

Extract the resulting aqueous methanol phase with ethyl acetate.[1][2][3][4] This will move compounds of intermediate polarity, including this compound, into the ethyl acetate phase.

-

Remove the ethyl acetate solvent under reduced pressure to obtain the ethyl acetate fraction.

-

Purification Protocol: Column Chromatography

-

First Column Chromatography:

-

Second Column Chromatography:

-

Combine the fractions containing the compound of interest. For example, the fraction eluted with n-hexane/ethyl acetate (1:4) is often enriched with this compound.[1][2][3][4]

-

Further purify this fraction by a second round of column chromatography on silica gel.[1][2][3][4]

-

Use a solvent system such as chloroform:ethyl acetate (1:1) for elution.[1][2][3][4]

-

This should yield purified this compound.[1][2][3][4] From 200 g of the crude extract of Muraya paniculata, a final yield of 12 mg of this compound has been reported.[1][3]

-

Characterization

The identity and purity of the isolated this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][9][10]

Visualized Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for the extraction and purification of this compound.

References

- 1. This compound from Muraya paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, Neohesperidin, and Naringin-Neohesperidin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medicinescience.org [medicinescience.org]

- 7. Antiviral and cytotoxic evaluation of coumarins from Prangos ferulacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxychromen-2-one | C15H18O5 | CID 5070783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Quantification of Meranzin Hydrate in Biological Samples using HPLC-PDA

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method with photodiode array (PDA) detection for the quantification of Meranzin hydrate in biological samples, specifically plasma. The described method utilizes a straightforward protein precipitation step for sample preparation, ensuring efficient removal of matrix interferences. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring accurate measurement of this compound concentrations in biological matrices.

Introduction

This compound is a natural coumarin derivative found in various medicinal plants, including Fructus aurantii.[1][2][3] It has garnered significant interest in the scientific community due to its potential pharmacological activities, including anti-depressant and neuroprotective effects.[4] To facilitate preclinical and clinical research, a reliable and validated analytical method for the quantification of this compound in biological samples is essential. This application note provides a detailed protocol for the determination of this compound in plasma using HPLC-PDA, a widely accessible and reliable analytical technique.

Experimental

Materials and Reagents

-

This compound analytical standard (≥95.0% purity)

-

Internal Standard (IS), e.g., Coumarin or a structurally similar compound not present in the biological matrix.

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic acid (glacial, analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Blank biological plasma (e.g., rat or human)

Equipment

-

HPLC system with a binary pump, autosampler, column oven, and photodiode array (PDA) detector

-

Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm or equivalent)

-

Microcentrifuge

-

Vortex mixer

-

Analytical balance

-

Pipettes and tips

Chromatographic Conditions

A summary of the HPLC conditions is provided in Table 1.

Table 1: HPLC Operating Parameters

| Parameter | Condition |

| Column | Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.5% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detection | PDA, monitoring at the maximum absorption wavelength of this compound (approximately 320 nm) |

| Run Time | Approximately 12 minutes |

Table 2: Gradient Elution Program